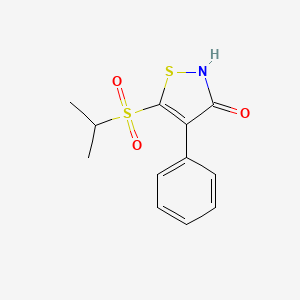
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This compound, in particular, has a unique structure that includes an isopropylsulfonyl group and a phenyl group attached to the isothiazolone ring, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone typically involves the reaction of 4-phenyl-3(2H)-isothiazolone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as a biocide.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items due to its ability to inhibit microbial growth.
Wirkmechanismus
The mechanism of action of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone involves the inhibition of microbial enzymes and disruption of cell membrane integrity. The isothiazolone ring interacts with thiol groups in microbial proteins, leading to the inactivation of essential enzymes and subsequent cell death. This compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another isothiazolone derivative with strong antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various formulations.
1,2-Benzisothiazolin-3-one: Widely used in industrial applications for its antimicrobial activity.
Uniqueness
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone stands out due to its unique combination of the isopropylsulfonyl and phenyl groups, which enhance its stability and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a potent biocide with diverse applications.
Eigenschaften
CAS-Nummer |
64445-68-7 |
|---|---|
Molekularformel |
C12H13NO3S2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-phenyl-5-propan-2-ylsulfonyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H13NO3S2/c1-8(2)18(15,16)12-10(11(14)13-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
InChI-Schlüssel |
ORGUHJBOXDGGRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


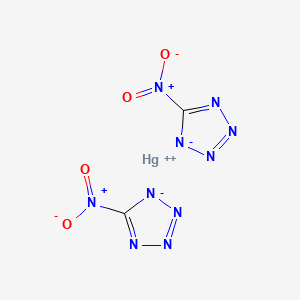
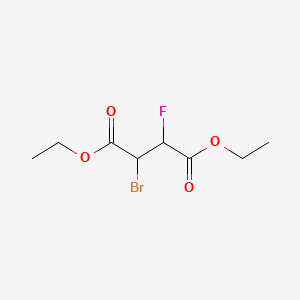
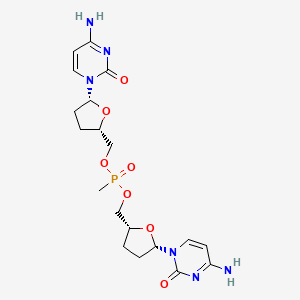
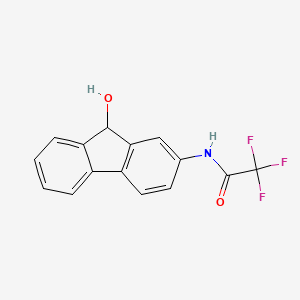
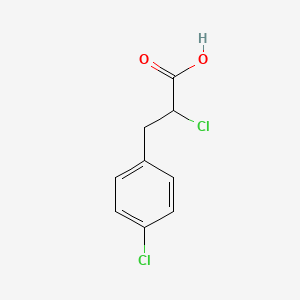
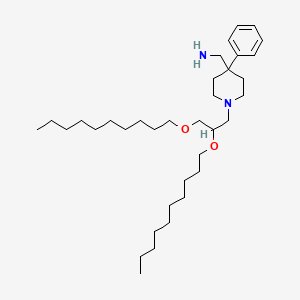
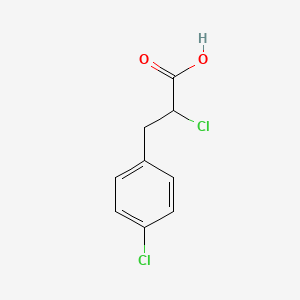
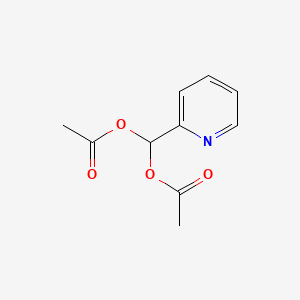
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
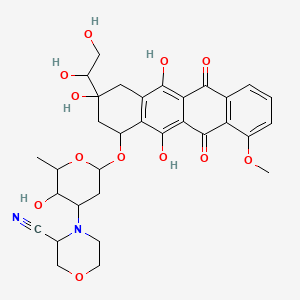

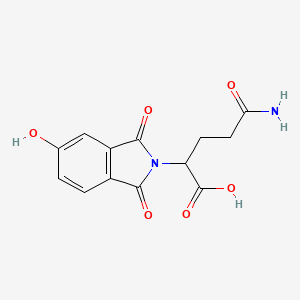
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)

